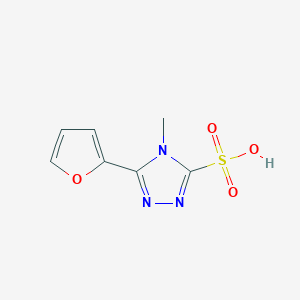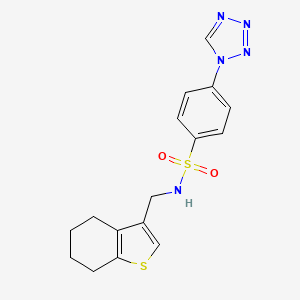![molecular formula C18H13Cl2N5OS B11048344 2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11048344.png)
2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core linked to a triazole ring, which is further substituted with a dichlorophenyl and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,5-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Linking the Triazole to Phthalazinone: The triazole derivative is then reacted with 2-bromoethylphthalazinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole and dichlorophenyl moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.
作用机制
The mechanism of action of 2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its triazole and dichlorophenyl groups. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide: This compound shares the triazole and dichlorophenyl moieties but differs in the substituents on the triazole ring and the phthalazinone core.
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar in having the triazole and dichlorophenyl groups, but with different substituents and a different core structure.
Uniqueness
2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure may confer distinct biological activities and properties that are not observed in similar compounds.
属性
分子式 |
C18H13Cl2N5OS |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
2-[2-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C18H13Cl2N5OS/c19-12-7-13(20)9-14(8-12)25-16(22-23-18(25)27)5-6-24-17(26)15-4-2-1-3-11(15)10-21-24/h1-4,7-10H,5-6H2,(H,23,27) |
InChI 键 |
SHGCVGIGKWITNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)

![ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11048299.png)
![5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11048315.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11048317.png)
![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048322.png)
![[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile](/img/structure/B11048325.png)
![2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11048329.png)
![6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11048332.png)